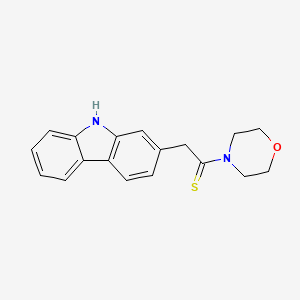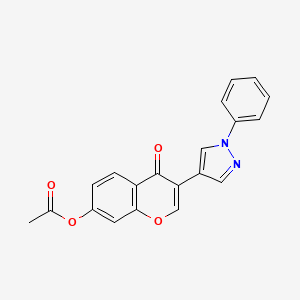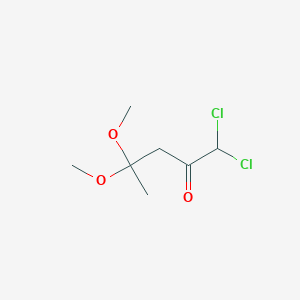![molecular formula C17H36ClNO B14592380 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride CAS No. 61515-70-6](/img/structure/B14592380.png)
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride is a complex organic compound that features a piperidine ring, a common structure in many pharmacologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Alkylation: The piperidine ring is then alkylated with 2-ethyl-3-methylhexyl halide under basic conditions to introduce the desired substituent.
Hydroxylation: The resulting compound is further reacted with propanol to introduce the hydroxyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.
化学反応の分析
Types of Reactions
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like sodium azide can be used under appropriate conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dehydroxylated compounds or altered piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound can serve as a building block for more complex molecules.
Industrial Chemistry: It may be used in the production of specialty chemicals or as a reagent in various chemical processes.
作用機序
The mechanism of action of 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The piperidine ring is known to interact with various molecular targets, potentially affecting neurotransmitter systems or other biochemical pathways.
類似化合物との比較
Similar Compounds
Piperidine: A simpler compound with a similar ring structure.
N-Ethylpiperidine: Another derivative with an ethyl group attached to the nitrogen.
3-Piperidinol: A compound with a hydroxyl group on the piperidine ring.
Uniqueness
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
61515-70-6 |
|---|---|
分子式 |
C17H36ClNO |
分子量 |
305.9 g/mol |
IUPAC名 |
3-[4-(2-ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H35NO.ClH/c1-4-7-15(3)17(5-2)14-16-8-11-18(12-9-16)10-6-13-19;/h15-17,19H,4-14H2,1-3H3;1H |
InChIキー |
ILPHDNGAVQPIFV-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(CC)CC1CCN(CC1)CCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)





![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)

methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
